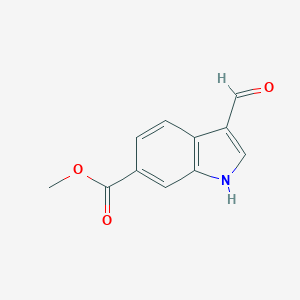

Methyl 3-formylindole-6-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRROJESQUFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352868 | |

| Record name | Methyl 3-formylindole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133831-28-4 | |

| Record name | Methyl 3-formylindole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-formyl-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-formylindole-6-carboxylate: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formylindole-6-carboxylate is a heterocyclic organic compound with significant potential as a versatile intermediate in the synthesis of complex bioactive molecules. Its indole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and spectroscopic data. Furthermore, this document outlines a probable synthetic route based on established chemical transformations and discusses its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research, by drawing parallels with structurally related indole derivatives. The putative involvement of key signaling pathways, such as NF-κB and MAPK, is also explored, offering a roadmap for future investigation into the therapeutic potential of this compound.

Core Properties of this compound

This compound is an indole derivative characterized by a formyl group at the C3 position and a methyl carboxylate group at the C6 position of the indole ring. These functional groups offer multiple avenues for further chemical modifications, making it a valuable building block in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. There is some discrepancy in the reported physical state, with some sources describing it as a yellow liquid and others as a solid ranging in color from orange to brown or pale reddish-brown to purple.[1][2] The solid form is more consistently reported with a defined melting point.

| Property | Value | Reference(s) |

| CAS Number | 133831-28-4 | [3][4] |

| Molecular Formula | C₁₁H₉NO₃ | [3][5] |

| Molecular Weight | 203.19 g/mol | [4] |

| Appearance | Orange to brown solid; Pale reddish-brown to purple powder; Yellow liquid | [2][5] |

| Melting Point | 220-224 °C | [6] |

| IUPAC Name | methyl 3-formyl-1H-indole-6-carboxylate | [3] |

| Synonyms | 3-Formyl-1H-indole-6-carboxylic acid methyl ester, Indole-3-aldehyde-6-carboxylic acid methyl ester | [6] |

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

Indole N-H: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

-

Aldehyde Proton (-CHO): A sharp singlet is anticipated around δ 9.5-10.5 ppm.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific shifts and coupling patterns will be influenced by the positions of the substituents. The proton at the C2 position is expected to be a singlet or a doublet with a small coupling constant. The protons at C4, C5, and C7 will exhibit characteristic aromatic coupling patterns.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected around δ 3.8-4.0 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon (Aldehyde): The aldehyde carbonyl carbon is expected to resonate in the downfield region of δ 180-190 ppm.

-

Carbonyl Carbon (Ester): The ester carbonyl carbon should appear around δ 160-170 ppm.

-

Aromatic and Heterocyclic Carbons: The carbons of the indole ring will be found in the range of δ 100-140 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to have a chemical shift in the range of δ 50-55 ppm.

Synthesis and Experimental Protocols

The most probable and widely utilized method for the introduction of a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[11][12][13][14] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Proposed Synthesis Workflow

A logical synthetic route to this compound would involve the Vilsmeier-Haack formylation of a suitable precursor, Methyl 1H-indole-6-carboxylate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Vilsmeier-Haack formylation of indoles and should be optimized for the specific substrate.

Materials:

-

Methyl 1H-indole-6-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Biological Activity and Therapeutic Potential

While there is a lack of direct experimental data on the biological activity of this compound, its structural motifs suggest potential applications in drug discovery, particularly in the areas of anti-inflammatory and anticancer research.[2]

Potential as an Anti-inflammatory Agent

Many indole derivatives have been reported to possess anti-inflammatory properties.[15][16] The mechanism of action often involves the modulation of key inflammatory signaling pathways.

Experimental Protocol for In Vitro Anti-inflammatory Assay (Hypothetical): This protocol outlines a general method to assess the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17]

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (LPS only) and a negative control (media only) should be included.

-

Nitric Oxide Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate at room temperature for 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Potential as an Anticancer Agent

The indole nucleus is a common feature in many anticancer agents.[18][19][20] The cytotoxic effects of novel compounds are often initially evaluated against a panel of cancer cell lines.

Experimental Protocol for In Vitro Cytotoxicity Assay (Hypothetical): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.[18]

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (usually around 570 nm). Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Involvement in Signaling Pathways

Based on the known biological activities of related indole compounds, this compound may exert its effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and proliferation.[21][22] Its dysregulation is implicated in many chronic inflammatory diseases and cancers. Many anti-inflammatory and anticancer compounds act by inhibiting the NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[23][24][25] The MAPK cascades are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.

Caption: Potential modulation points in the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest its utility as a synthetic intermediate for the development of novel therapeutic agents. While direct biological data is currently scarce, the established activities of related indole derivatives provide a strong rationale for investigating its potential as an anti-inflammatory and anticancer compound.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR).

-

In-depth Biological Evaluation: Systematic screening of its anti-inflammatory and anticancer activities against a broad panel of cell lines and in relevant in vivo models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This technical guide serves as a foundational resource to stimulate and guide further research into the properties and potential applications of this compound, a molecule with the potential to contribute to the development of new and effective therapies.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. METHYL 3-FORMYL-1H-INDOLE-6-CARBOXYLATE | CAS 133831-28-4 [matrix-fine-chemicals.com]

- 4. This compound | 133831-28-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemwhat.com [chemwhat.com]

- 7. rsc.org [rsc.org]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. Methyl indole-3-carboxylate(942-24-5) 1H NMR [m.chemicalbook.com]

- 10. Methyl3-formyl-1H-indole-7-carboxylate(312973-24-3) 1H NMR spectrum [chemicalbook.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Pyridine and isoxazole substituted 3-formylindole-based chitosan Schiff base polymer: Antimicrobial, antioxidant and in vitro cytotoxicity studies on THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pappalardo2016 - PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer | BioModels [ebi.ac.uk]

- 25. news-medical.net [news-medical.net]

An In-Depth Technical Guide to Methyl 3-formylindole-6-carboxylate (CAS 133831-28-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formylindole-6-carboxylate is a versatile heterocyclic building block playing a significant role in medicinal chemistry and materials science. Its indole scaffold, functionalized with both an aldehyde and a methyl ester, provides multiple reaction sites for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The compound is a key intermediate in the synthesis of various bioactive indole derivatives, which have shown promise for their anti-cancer and anti-inflammatory properties.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 133831-28-4 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | |

| Appearance | Orange to brown solid | [1] |

| Melting Point | 215-222 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Table 2: Spectroscopic Data Summary

While the raw spectra are not publicly available in all databases, the following types of spectroscopic data have been referenced for this compound and are typically available from commercial suppliers or in specialized databases.

| Spectroscopy Type | Data Availability |

| ¹H NMR | Referenced[2] |

| ¹³C NMR | Referenced[2] |

| Mass Spectrometry (MS) | Referenced[2] |

| Infrared (IR) | Referenced[2] |

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus. The starting material for this synthesis is methyl indole-6-carboxylate.

General Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol for the Vilsmeier-Haack formylation of an indole, which can be adapted for the synthesis of this compound.

Reaction Scheme:

Caption: General workflow of the Vilsmeier-Haack reaction.

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with stirring. The Vilsmeier reagent, a chloroiminium salt, is formed in situ.

-

Formylation: Dissolve the starting material, methyl indole-6-carboxylate, in anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature (typically between 0°C and room temperature) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The intermediate iminium salt hydrolyzes to the aldehyde.

-

Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate solution, until the product precipitates. Collect the solid product by filtration.

-

Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Experimental Protocols for Further Reactions

This compound is a valuable intermediate for the synthesis of more complex molecules. The following is a detailed experimental protocol from the patent literature (WO2003016307A1) that utilizes this compound as a starting material for the synthesis of a β3 adrenergic agonist precursor.[3]

Reductive Amination of this compound

This protocol describes the conversion of the aldehyde group to a dimethylaminomethyl group.

Procedure:

-

A solution of this compound (8.0 g, 39.3 mmol) in 270 ml of methanol is treated with dimethylamine (40% aqueous solution; 267 ml, 2.56 mol) at ambient temperature.[3]

-

After stirring for 45 minutes, sodium borohydride (NaBH₄) (4.45 g, 118.1 mmol) is added in portions.[3]

-

The resulting mixture is heated at 55°C for 3 hours.[3]

-

The reaction mixture is then allowed to cool to room temperature.[3]

-

The mixture is diluted with chloroform (CHCl₃) (200 ml) and brine (150 ml).[3]

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the product.

Caption: Workflow for the reductive amination of the title compound.

Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. This compound serves as a versatile starting material for the synthesis of novel drug candidates, particularly in the field of oncology.[1]

Role as a Precursor to Bioactive Molecules

The aldehyde and ester functionalities of this compound allow for a wide range of chemical transformations, including:

-

Condensation reactions: The aldehyde group can react with various nucleophiles to form Schiff bases, chalcones, and other derivatives with potential biological activity.

-

Reductive amination: As detailed in the experimental protocol above, the aldehyde can be converted to various amines.

-

Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further diversification points.

-

Modification of the ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

These transformations enable the generation of libraries of diverse indole derivatives for screening against various biological targets.

Targeting Cancer-Related Signaling Pathways

Derivatives of indole-3-carboxaldehydes have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. One of the most significant pathways targeted by indole compounds is the PI3K/Akt/mTOR pathway .[4][5][6][7]

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention. Studies on indole-3-carbinol (I3C) and its derivatives have demonstrated their ability to inhibit this pathway at multiple points.[4]

References

- 1. PPAR ACTIVE COMPOUNDS - Patent 1648867 [data.epo.org]

- 2. WO2003016307A1 - β3 ADRENERGIC AGONISTS - Google Patents [patents.google.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 3-formylindole-6-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formylindole-6-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising an indole nucleus with formyl and methyl carboxylate substitutions, make it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of this compound, supported by detailed experimental protocols and visual representations of relevant chemical and biological pathways.

Molecular Structure and Physicochemical Properties

This compound possesses a planar indole ring system, which is an aromatic heterocyclic scaffold. The presence of an electron-withdrawing formyl group at the 3-position and a methyl carboxylate group at the 6-position significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 3-formyl-1H-indole-6-carboxylate | |

| CAS Number | 133831-28-4 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | Pale reddish-brown to orange-brown solid | [1] |

| Melting Point | 219-224 °C | |

| SMILES | COC(=O)c1cc2c(cc1)C(=O)NC=2 | |

| InChI | InChI=1S/C11H9NO3/c1-15-11(14)7-3-4-9-8(6-7)10(5-12-9)13/h3-6,12H,1H3 |

Synthesis of this compound

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on the general principles of the Vilsmeier-Haack reaction and the synthesis of analogous compounds.

Materials:

-

Methyl indole-6-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve methyl indole-6-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of this compound are limited, the broader class of indole-3-carboxaldehyde derivatives has demonstrated significant therapeutic potential, particularly as anticancer and anti-inflammatory agents.[4][5] The biological effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Potential Anticancer Activity

Substituted indole-3-carboxaldehydes have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.[6][7] Based on the activity of related compounds, this compound could potentially modulate the following signaling pathways:

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Many indole derivatives have been found to inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins and pro-inflammatory cytokines.[5]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Some indole compounds have been shown to inhibit key components of this pathway, leading to cell cycle arrest and apoptosis.[8]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is involved in the regulation of cell proliferation and differentiation. Inhibition of this pathway by indole derivatives can lead to reduced cancer cell growth.

Diagram 2: Potential Anticancer Signaling Pathways

Caption: Potential signaling pathways modulated by the compound.

Potential Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties.[5] Indole-3-carboxaldehyde itself has been shown to reduce inflammatory responses.[9] The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.

Application in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of more complex indole derivatives with enhanced biological activity. Its aldehyde and ester functionalities provide reactive handles for a variety of chemical transformations, including condensations, oxidations, reductions, and coupling reactions.

Diagram 3: Drug Discovery Workflow

Caption: A typical drug discovery workflow utilizing the compound.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry and drug discovery community. Its straightforward synthesis and the presence of versatile functional groups make it an ideal scaffold for the generation of diverse chemical libraries. While further research is needed to elucidate its specific biological targets and mechanisms of action, the established therapeutic potential of the indole-3-carboxaldehyde class of compounds suggests that this compound and its derivatives will continue to be valuable tools in the development of novel therapies for cancer, inflammation, and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-formylindole-6-carboxylate: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 3-formylindole-6-carboxylate. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for their studies. While specific quantitative stability data under various conditions is not extensively available in public literature, this guide outlines the known qualitative stability profile, general best practices for handling indole derivatives, and a framework for establishing a robust stability profile through forced degradation studies.

Core Chemical Stability Profile

This compound is a compound that is stable under recommended storage conditions.[1][2] At room temperature, it maintains its integrity.[3] However, its stability can be compromised under certain environmental stressors. Key factors that can lead to degradation include:

-

High Temperatures: Exposure to elevated temperatures can lead to instability.[3]

-

Sunlight: The compound may be sensitive to light, and exposure should be minimized.[3]

-

Strong Oxidants: Contact with strong oxidizing agents can cause degradation.[3]

In the event of a fire, hazardous decomposition products may be formed, including carbon monoxide and nitrogen oxides.[1]

Recommended Storage and Handling

To maintain the quality and shelf-life of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Source(s) |

| Temperature | Store refrigerated at 2–8 °C. | [1][3][4][5] |

| Atmosphere | Store under an inert gas, such as nitrogen or argon. | [3] |

| Container | Keep in a tightly closed container. | [1] |

| Environment | Store in a cool, dry, and well-ventilated place. | [1][6] |

Handling Precautions:

When handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes avoiding contact with skin and eyes and preventing the inhalation of any vapor or mist.[1][3] The use of personal protective equipment, such as gloves, protective clothing, and eye protection, is strongly advised, and all work should be conducted in a well-ventilated area.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | Pale reddish-brown to purple powder or orange to brown solid. | [3][4][5] |

| Melting Point | 215–224 °C | [3][4][5][6] |

Experimental Protocols for Stability Assessment

Forced Degradation Studies

The goal of these studies is to achieve a modest level of degradation (typically 5-20%) to allow for the separation and identification of degradation products.

1. Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of a dilute acid (e.g., 0.1 M HCl).

-

Incubate the solution at both room temperature and an elevated temperature (e.g., 60 °C).

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with a base (e.g., 0.1 M NaOH) before analysis.[2]

2. Base Hydrolysis:

-

Prepare a solution of the compound as described for acid hydrolysis.

-

Add an equal volume of a dilute base (e.g., 0.1 M NaOH).

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Neutralize the samples with an acid (e.g., 0.1 M HCl) before analysis.[2]

3. Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add an equal volume of a dilute oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature, ensuring it is protected from light.

-

Collect samples at various time points.[2]

4. Thermal Degradation:

-

Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C) in a temperature-controlled environment.

-

Sample at various time points (e.g., 1, 3, 7 days).[2]

5. Photolytic Degradation:

-

Expose both the solid compound and a solution of the compound to a calibrated light source that emits both UV and visible light, following ICH Q1B guidelines.

-

A control sample should be shielded from light (e.g., wrapped in aluminum foil).

-

Sample at defined intervals of light exposure.[2]

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically suitable for the analysis of indole derivatives. A gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often employed.[2]

-

Detection: UV detection at wavelengths where the indole chromophore exhibits strong absorbance (e.g., around 220 nm and 280 nm) is a common approach. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.[2]

Relevant Biological Pathway and Synthetic Workflow

This compound is a versatile intermediate in the synthesis of various bioactive compounds, including those with potential anti-cancer and anti-inflammatory properties. Its indole scaffold is a common feature in molecules targeting a range of biological pathways. One such pathway of relevance is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is involved in lipid metabolism and inflammation.

Caption: PPAR Signaling Pathway

The following diagram illustrates a general experimental workflow for a synthetic reaction utilizing this compound as a starting material, based on a procedure described in the patent literature.

Caption: Synthetic Workflow Example

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-formylindole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for methyl 3-formylindole-6-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The information presented is intended to support research and development efforts in medicinal chemistry and related fields.

Spectroscopic Data

A comprehensive analysis of the spectroscopic data for this compound is crucial for its unambiguous identification and quality control. While a complete, publicly available dataset from a single source is not readily accessible, the following tables summarize the expected and reported spectroscopic characteristics based on available information and chemical principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~8.3 | s | 1H | H-2 |

| ~8.2 | d | 1H | H-7 |

| ~7.8 | dd | 1H | H-5 |

| ~7.7 | d | 1H | H-4 |

| ~3.9 | s | 3H | -OCH₃ |

| ~8.5-9.5 | br s | 1H | N-H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar indole structures. The broad singlet for the N-H proton may vary in chemical shift and appearance depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | -CHO |

| ~167 | -COOCH₃ |

| ~138 | C-7a |

| ~137 | C-2 |

| ~131 | C-6 |

| ~125 | C-3a |

| ~123 | C-5 |

| ~121 | C-4 |

| ~118 | C-3 |

| ~112 | C-7 |

| ~52 | -OCH₃ |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1710-1730 | C=O stretch (ester) |

| ~1670-1690 | C=O stretch (aldehyde) |

| ~1600-1450 | C=C stretch (aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 203.05 | [M]⁺ (Exact Mass) |

Experimental Protocols

The following section details a representative synthetic protocol for the preparation of this compound. This method is based on established organic synthesis principles.

Synthesis of this compound

A common route to synthesize this compound involves the Vilsmeier-Haack formylation of a suitable indole precursor.

Reaction Scheme:

Materials:

-

Methyl indole-6-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

A solution of methyl indole-6-carboxylate in dichloromethane (DCM) is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Diagram 1: General Workflow for Synthesis and Characterization

Caption: Synthetic and analytical workflow.

In-depth Technical Guide: Methyl 3-formylindole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formylindole-6-carboxylate is a heterocyclic organic compound featuring a core indole structure, substituted with a formyl group at the 3-position and a methyl carboxylate group at the 6-position. This arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its indole scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive review of the available scientific literature on this compound, detailing its chemical and physical properties, synthesis, and potential as a precursor for the development of novel therapeutics, particularly in the areas of oncology and anti-inflammatory applications.

Chemical and Physical Properties

This compound is typically a pale reddish-brown to purple powder.[1] It is stable under standard laboratory conditions, though it may be sensitive to high temperatures, direct sunlight, and strong oxidizing agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| CAS Number | 133831-28-4 | [2] |

| Appearance | Pale reddish-brown to purple powder | [1] |

| Melting Point | 219-224 °C | [1][3] |

| Boiling Point (est.) | 341.49 °C | [1] |

| Density (est.) | 1.2621 g/cm³ | [1] |

| pKa (est.) | 14.30 ± 0.30 | [1] |

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2–8 °C | [1] |

Synthesis

The primary synthetic route to this compound is through the formylation of an indole-6-carboxylate precursor. The Vilsmeier-Haack reaction is a commonly employed method for the C-3 formylation of indoles.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a reaction vessel maintained under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.

-

Indole Addition: A solution of methyl indole-6-carboxylate in a suitable anhydrous solvent is then added dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of time, typically several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the careful addition of ice-water, followed by neutralization with an aqueous base solution (e.g., sodium hydroxide or potassium carbonate).

-

Isolation and Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

dot

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

While specific, experimentally verified spectra for this compound are not available in the reviewed literature, the expected spectral characteristics can be predicted based on the analysis of closely related indole derivatives.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the formyl proton, and the methyl ester protons. The aromatic region will display signals corresponding to the protons on the benzene and pyrrole rings of the indole nucleus. The formyl proton will appear as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The methyl ester protons will be observed as a singlet around 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for all eleven carbon atoms. The carbonyl carbons of the formyl and ester groups are expected at the most downfield chemical shifts (typically >160 ppm). The remaining signals will correspond to the aromatic and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1680 cm⁻¹), and the C=O stretch of the ester (around 1700-1720 cm⁻¹).

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.19 g/mol ).[2]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Singlet for formyl proton (~9-10 ppm), Singlet for methyl ester protons (~3.8-4.0 ppm), Signals for aromatic protons, Broad singlet for indole N-H. |

| ¹³C NMR | Signals for carbonyl carbons (>160 ppm), Signals for aromatic carbons, Signal for methyl ester carbon. |

| IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (aldehyde, ~1650-1680), C=O stretch (ester, ~1700-1720). |

| Mass Spec (m/z) | Molecular ion peak at ~203. |

Biological Activity and Potential Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[9][10] Derivatives of indole are known to possess anti-cancer, anti-inflammatory, and antimicrobial properties, among others.[10][11] this compound serves as a key intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications.

Anticancer Potential

Indole derivatives have been extensively investigated for their anticancer properties. The mechanism of action for many of these compounds involves the modulation of key signaling pathways that are often dysregulated in cancer. While no specific anticancer data for this compound has been found, related indole compounds have been shown to target pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades. These pathways are crucial for cell proliferation, survival, and angiogenesis.

dot

Caption: Potential anticancer signaling pathways targeted by indole derivatives.

Anti-inflammatory Potential

Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Indole derivatives have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. For instance, some indoles can inhibit the production of pro-inflammatory cytokines such as interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α). The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. While specific studies on the anti-inflammatory activity of this compound are lacking, its potential as a precursor for novel anti-inflammatory agents is significant.

dot

Caption: General anti-inflammatory signaling pathway potentially modulated by indole derivatives.

Future Perspectives

This compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on the following areas:

-

Synthesis of Novel Derivatives: The formyl and ester functionalities provide reactive handles for further chemical modifications, allowing for the creation of diverse libraries of indole derivatives.

-

Biological Screening: These new compounds should be screened in a variety of biological assays to identify lead compounds with potent and selective anticancer or anti-inflammatory activity.

-

Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their molecular targets and elucidate their mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: SAR studies will be crucial for optimizing the potency and pharmacokinetic properties of lead compounds.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its indole core is a well-established pharmacophore, and the presence of versatile functional groups allows for the synthesis of a wide range of derivatives. While the current literature lacks specific biological data for this particular compound, the known activities of related indole derivatives strongly suggest its potential as a precursor for novel anticancer and anti-inflammatory agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new and effective therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. METHYL 3-FORMYL-1H-INDOLE-6-CARBOXYLATE | CAS 133831-28-4 [matrix-fine-chemicals.com]

- 3. This compound | 133831-28-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER(197506-83-5) 1H NMR [m.chemicalbook.com]

- 8. Methyl3-formyl-1H-indole-7-carboxylate(312973-24-3) 1H NMR [m.chemicalbook.com]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. researchgate.net [researchgate.net]

The Strategic Role of Methyl 3-Formylindole-6-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3-formylindole-6-carboxylate, a versatile heterocyclic compound, has emerged as a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug development. Its unique structural scaffold, featuring a reactive formyl group at the 3-position and a methyl carboxylate at the 6-position of the indole ring, provides a valuable platform for the synthesis of a diverse array of biologically active molecules. This technical guide delineates the synthesis, key chemical properties, and significant applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.

Physicochemical Properties and Spectroscopic Data

This compound is typically an orange to brown solid with a melting point in the range of 215-222 °C.[1] It is stable at room temperature but may be sensitive to high temperatures, sunlight, and strong oxidizing agents.[2] Key physicochemical and spectroscopic data are summarized in the tables below, providing a reference for characterization and quality control.

| Property | Value | Reference |

| CAS Number | 133831-28-4 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | |

| Appearance | Orange to brown solid | [1] |

| Melting Point | 215-222 °C | [1] |

| Purity (typical) | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Table 1: Physicochemical Properties of this compound.

| Data Type | Key Features (Predicted/Analog-Based) |

| ¹H NMR | Signals corresponding to the indole ring protons, the formyl proton (likely a singlet around 10.0 ppm), and the methyl ester protons (a singlet around 3.9 ppm). The aromatic region would show a characteristic splitting pattern for a 3,6-disubstituted indole. |

| ¹³C NMR | Resonances for the carbonyl carbons of the formyl and ester groups, as well as the carbons of the indole ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. Predicted m/z for [M+H]⁺ is 204.06552. |

| IR | Characteristic absorption bands for the N-H stretch, C=O stretching of the aldehyde and ester, and aromatic C-H and C=C stretching. |

Table 2: Anticipated Spectroscopic Data for this compound.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction is the most probable and practical route for the synthesis of this compound from its precursor, methyl indole-6-carboxylate.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl Indole-6-carboxylate (Generalized)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of indole derivatives.

Materials:

-

Methyl indole-6-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Ice

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF. The formation of the Vilsmeier reagent (a chloromethyliminium salt) is an exothermic process. Stir the mixture at 0 °C for 30-60 minutes.

-

Formylation Reaction: Dissolve methyl indole-6-carboxylate in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Stir the mixture until the ice has melted and gas evolution has ceased.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: Yields for Vilsmeier-Haack reactions on indole substrates can vary but are often in the moderate to good range (50-80%).

References

The Biological Potential of Methyl 3-formylindole-6-carboxylate Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole-containing molecules, Methyl 3-formylindole-6-carboxylate stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents.[1] Its unique substitution pattern, featuring a reactive aldehyde group at the 3-position and a carboxylate moiety at the 6-position, offers a versatile platform for the development of diverse derivatives. This technical guide provides an in-depth exploration of the biological potential of this compound derivatives, with a focus on their anticancer and anti-inflammatory properties. This document outlines synthetic strategies, experimental protocols for biological evaluation, and the key signaling pathways these compounds are known to modulate.

Synthetic Strategies and Derivatives

The formyl group at the 3-position of this compound is a key functional handle for the synthesis of a variety of derivatives, most notably Schiff bases, hydrazones, and thiosemicarbazones. These reactions are typically straightforward condensation reactions that allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Schiff Base Derivatives

Schiff bases are formed by the condensation of the aldehyde group with primary amines. The resulting imine linkage is a versatile pharmacophore found in many biologically active compounds. The synthesis of Schiff base derivatives of this compound allows for the incorporation of various aromatic and heterocyclic amines, which can significantly influence the biological activity of the parent molecule.

Hydrazone Derivatives

Hydrazones are synthesized through the reaction of the aldehyde with hydrazines or hydrazides. This class of compounds has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.

Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation of the aldehyde with thiosemicarbazide or its derivatives. These compounds are well-known for their potent and diverse biological activities, including anticancer, antiviral, and antibacterial properties. The thiosemicarbazone moiety can act as a chelating agent for metal ions, which is often implicated in their mechanism of action.

Biological Activities

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the broader class of indole-3-carboxaldehyde derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Indole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. The NF-κB and PI3K/Akt/mTOR signaling pathways are critical regulators of these processes and are frequently dysregulated in cancer.[2][3] Indole compounds have been shown to modulate these pathways, leading to the induction of apoptosis and inhibition of tumor growth.

Quantitative Data on Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro cytotoxic activity of various indole derivatives against different cancer cell lines. Please note: This data is illustrative and represents the activity of related indole compounds, not specifically derivatives of this compound, for which specific public data is limited.

| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiosemicarbazone | Indole-3-carboxaldehyde thiosemicarbazone derivative | C6 (Glioma) | 9.08 - 10.59 | [2] |

| Thiosemicarbazone | Indole-3-carboxaldehyde thiosemicarbazone derivative | MCF-7 (Breast) | 7.02 - 9.08 | [2] |

| Schiff Base | Indole-3-carboxaldehyde Schiff base derivative | A549 (Lung) | Not Specified | [4] |

| Carboxamide | N-substituted 1H-indole-2-carboxamide | K-562 (Leukemia) | 0.33 | [5] |

| Carboxamide | N-substituted 1H-indole-2-carboxamide | HCT-116 (Colon) | 1.01 | [5] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Indole derivatives, including the well-known NSAID indomethacin, have demonstrated potent anti-inflammatory activity, often through the inhibition of COX-2 and the modulation of the NF-κB signaling pathway, which plays a central role in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity of Indole Derivatives

The following table provides examples of the anti-inflammatory activity of indole derivatives. Please note: This data is for illustrative purposes and represents the activity of related indole compounds.

| Compound Type | Derivative | Assay | IC₅₀ (µM) | Reference |

| Indole-2-carboxamide | 1-benzyl-5-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | COX-2 Inhibition | 0.0233 | [4] |

| Indole acetic acid | 2-[(4-ethylpyridin-2-yl)carbonyl]-5-(trifluoromethyl)-1H-indol-3-yl acetic acid | COX-2 Inhibition | 0.00229 | [4] |

| Indoline | Indoline derivative 4b | Protein Denaturation | 60.7 µg/mL | |

| Hydrazone | Pyrazole-hydrazone derivative 11c | TNF-α Inhibition | 3.69 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of derivatives of this compound and for the evaluation of their biological activities.

Synthesis Protocols

General Procedure for the Synthesis of Schiff Base Derivatives:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the appropriate primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

General Procedure for the Synthesis of Hydrazone Derivatives:

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add the desired hydrazine or hydrazide derivative (1 equivalent) to the solution.

-

Add a few drops of a catalytic acid (e.g., glacial acetic acid or hydrochloric acid).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, and collect the resulting precipitate by filtration.

-

Wash the solid with cold ethanol and dry to yield the hydrazone derivative.

General Procedure for the Synthesis of Thiosemicarbazone Derivatives:

-

To a solution of this compound (1 equivalent) in warm ethanol, add a solution of thiosemicarbazide or a substituted thiosemicarbazide (1 equivalent) in ethanol.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for 3-5 hours.

-

Cool the mixture in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with cold ethanol, and recrystallize from ethanol to obtain the pure thiosemicarbazone.

Biological Assay Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.

-

Control: A control solution is prepared without the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

-

IC₅₀ Determination: Determine the IC₅₀ value from a plot of percentage inhibition versus concentration.

Signaling Pathways and Visualizations

The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway in Cancer and Inflammation

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating genes involved in inflammation, immunity, cell proliferation, and apoptosis.[2] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Indole derivatives have been shown to inhibit the NF-κB pathway at various points.

References

- 1. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 2. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

Navigating the Solubility of Methyl 3-formylindole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formylindole-6-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and bioactive molecules.[1] Its indole scaffold is a common motif in compounds exhibiting anti-inflammatory and anticancer properties.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for solubility determination, and insights into its potential biological signaling pathways.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar indole ring with a hydrogen-bonding capable N-H group, a polar formyl group, and a methyl ester group, alongside a nonpolar aromatic system, suggests a nuanced solubility profile. Based on the behavior of similar indole derivatives, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.[2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the indole moiety.[2] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions with the solute.[2] | |

| Acetone | Moderate | As a polar aprotic solvent, acetone should offer reasonable solubility. | |

| Polar Protic | Methanol | High | One source explicitly states solubility in methanol.[4] Methanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the indole structure.[2][5] |

| Ethanol | Moderate to High | Similar to methanol, ethanol's ability to hydrogen bond suggests good solubility, though its slightly lower polarity might result in slightly reduced solubility compared to methanol.[2] | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall molecular structure has non-polar characteristics that should allow for reasonable solubility in this solvent.[2] |

| Ethyl Acetate | Moderate | The ester functionality of ethyl acetate can interact with the polar groups of the solute, while its overall less polar nature can accommodate the aromatic system. | |

| Toluene | Low to Moderate | The aromatic ring of toluene can interact with the indole system, but the significant difference in polarity may limit high solubility.[2] | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the polar functional groups of the molecule.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Materials and Equipment

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the analytical responses of the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).[2]

-

The following diagram illustrates the general workflow for this experimental protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,4,6-TRIMETHOXYPYRIMIDINE | 13106-85-9 [chemicalbook.com]

- 5. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

A Theoretical and Experimental Guide to Methyl 3-formylindole-6-carboxylate: A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract